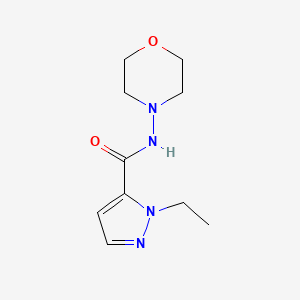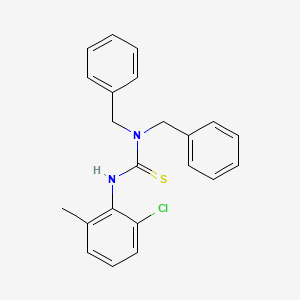![molecular formula C21H16Cl2N4O2 B10898934 2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide](/img/structure/B10898934.png)
2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N’~1~-((E)-1-{5-[(E)-2-(2-CHLOROPHENYL)-1-DIAZENYL]-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, azo groups, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N’~1~-((E)-1-{5-[(E)-2-(2-CHLOROPHENYL)-1-DIAZENYL]-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloroaniline to form the corresponding diazonium salt, which is then coupled with 2-hydroxy-5-aminobenzaldehyde to yield the azo compound.
Condensation Reaction: The azo compound is then subjected to a condensation reaction with 4-chlorobenzohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the azo group and the hydrazide functionality makes it a candidate for bioactive molecule development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its azo group, which imparts vivid colors. It is also investigated for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N’~1~-((E)-1-{5-[(E)-2-(2-CHLOROPHENYL)-1-DIAZENYL]-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules such as proteins and nucleic acids. The hydrazide functionality can form covalent bonds with carbonyl groups in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-N’~1~-((E)-1-{5-[(E)-2-(2-Chlorophenyl)-1-diazenyl]-2-hydroxyphenyl}methylidene)acetohydrazide: A closely related compound with similar structural features.
2-(4-Methylphenyl)-N’~1~-((E)-1-{5-[(E)-2-(2-Methylphenyl)-1-diazenyl]-2-hydroxyphenyl}methylidene)acetohydrazide: A derivative with a methyl group instead of a chlorine atom.
2-(4-Nitrophenyl)-N’~1~-((E)-1-{5-[(E)-2-(2-Nitrophenyl)-1-diazenyl]-2-hydroxyphenyl}methylidene)acetohydrazide: A derivative with a nitro group, which can significantly alter its chemical properties.
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-N’~1~-((E)-1-{5-[(E)-2-(2-CHLOROPHENYL)-1-DIAZENYL]-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and azo groups allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H16Cl2N4O2 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-[5-[(2-chlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-16-7-5-14(6-8-16)11-21(29)27-24-13-15-12-17(9-10-20(15)28)25-26-19-4-2-1-3-18(19)23/h1-10,12-13,28H,11H2,(H,27,29)/b24-13+,26-25? |
InChI Key |
VGXGSSVFCRKTBJ-HADXKHTISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)/C=N/NC(=O)CC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide](/img/structure/B10898852.png)
![7-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898856.png)
![N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898859.png)

![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B10898876.png)
![{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10898884.png)

![methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10898902.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10898906.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10898914.png)
![1-[(2-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898920.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898927.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10898936.png)
![2-{(2E)-2-[(2E)-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10898940.png)
